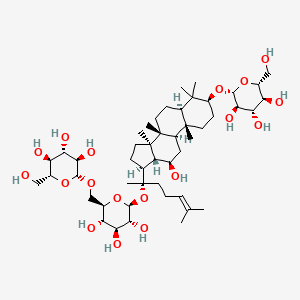![molecular formula C11H18N6S B1438634 1-(2-aminoethyl)-N-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105197-57-6](/img/structure/B1438634.png)
1-(2-aminoethyl)-N-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
1-(2-aminoethyl)-N-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (hereafter referred to as ‘Pyrazolo’) is a synthetic compound of the pyrazolo[3,4-d]pyrimidine family. It has been studied for its potential therapeutic applications in a number of scientific fields, including medicine and biochemistry.
Scientific Research Applications
Synthesis and Characterization
- Pyrazole derivatives, including compounds structurally related to the specified chemical, have been synthesized and characterized for their potential pharmacological activities. These compounds have been studied using various techniques like FT-IR, UV–visible, and NMR spectroscopy, providing insights into their chemical properties and potential applications in biological research (Titi et al., 2020).
Antimicrobial Activity
- Research has highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidin-4-amines. For instance, certain pyrazolopyrimidine derivatives were synthesized and displayed significant antibacterial activity, indicating their potential use in developing new antimicrobial agents (Rahmouni et al., 2014).
Antitumor and Antifungal Properties
- Some pyrazolo[3,4-d]pyrimidin-4-amines have been identified with notable antitumor and antifungal properties. This suggests their potential application in cancer and fungal infection research, contributing to the development of new therapeutic agents (Sayed et al., 2012).
Synthesis of Nucleosides
- Pyrazolo[3,4-d]pyrimidin-3-one nucleosides have been synthesized, providing a basis for the study of their biological activities. These compounds are analogues of existing nucleosides like guanosine and adenosine, highlighting their importance in biochemical and medicinal research (Anderson et al., 1990).
Biological Evaluation for Anti-Cancer and Anti-Inflammatory Activities
- Novel pyrazolopyrimidines derivatives have been synthesized and biologically evaluated for their anticancer and anti-5-lipoxygenase activities. This underscores their potential in the development of new drugs for cancer treatment and inflammatory conditions (Rahmouni et al., 2016).
Cytotoxic Inhibitors
- Certain pyrazolo[3,4-d]pyrimidinone derivatives have been synthesized and evaluated for their cytotoxic effects, highlighting their potential as inhibitors in cancer research and therapy (Rahmouni et al., 2014).
Antiviral and Antitumor Potential
- Pyrazolo[3,4-d]pyrimidine ribonucleosides have been tested for their biological activity, including their potential antiviral and antitumor properties. This research indicates their usefulness in the development of new therapeutic agents for various diseases (Cottam et al., 1984).
Properties
IUPAC Name |
1-(2-aminoethyl)-6-methylsulfanyl-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6S/c1-7(2)14-9-8-6-13-17(5-4-12)10(8)16-11(15-9)18-3/h6-7H,4-5,12H2,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWYMSVTTUHFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B1438555.png)
acetate](/img/structure/B1438556.png)

![1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride](/img/structure/B1438558.png)


![7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one](/img/structure/B1438562.png)
![{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine](/img/structure/B1438567.png)

![N-[(4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1438569.png)

![[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine](/img/structure/B1438572.png)

